molecular formula C15H9BrO2 B074158 Isobromindione CAS No. 1470-35-5

Isobromindione

Cat. No.: B074158
CAS No.: 1470-35-5
M. Wt: 301.13 g/mol
InChI Key: QFLZIWVSQDZLNW-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Isobromindione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Isobromindione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Isobromindione is unique among indanediones due to its specific chemical structure and biological activity. Similar compounds in the same class include:

    Indanedione: The parent compound with a similar indane ring structure.

    Bromindione: A related compound with a bromine atom in a different position.

    Phenylindanedione: Another derivative with a phenyl group attached to the indane ring.

These compounds share some chemical properties with this compound but differ in their specific biological activities and applications .

Properties

CAS No.

1470-35-5

Molecular Formula

C15H9BrO2

Molecular Weight

301.13 g/mol

IUPAC Name

5-bromo-2-phenylindene-1,3-dione

InChI

InChI=1S/C15H9BrO2/c16-10-6-7-11-12(8-10)15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,13H

InChI Key

QFLZIWVSQDZLNW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)Br

Key on ui other cas no.

1470-35-5

Synonyms

5-bromo-2-phenyl-1,3-indanedione
Uridion

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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